While the compound can be found in various chemical databases like PubChem [], there are no scientific publications directly mentioning its use in research. This suggests that 4-bromo-3-chloro-2-hydroxybenzaldehyde might be a relatively new compound or one with niche research applications.
4-Bromo-3-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C₇H₄BrClO₂. It features a benzaldehyde functional group with a hydroxyl group and halogens (bromine and chlorine) attached to the aromatic ring. This compound is characterized by its unique substitution pattern, which includes a bromine atom at the 4-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position of the benzene ring. The presence of these functional groups contributes to its potential reactivity and biological activity.
The synthesis of 4-bromo-3-chloro-2-hydroxybenzaldehyde typically involves:
The synthesis process has been detailed in studies where X-ray diffraction analysis confirmed the structure of synthesized compounds .
4-Bromo-3-chloro-2-hydroxybenzaldehyde has potential applications in:
Interaction studies involving 4-bromo-3-chloro-2-hydroxybenzaldehyde often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis and its behavior in biological systems. The presence of both hydroxyl and carbonyl groups allows for hydrogen bonding interactions, which can influence solubility and bioavailability.
Several compounds share structural similarities with 4-bromo-3-chloro-2-hydroxybenzaldehyde, highlighting its unique features:
Compound Name | Similarity | Unique Features |
---|---|---|
3-Bromo-5-chloro-2-hydroxybenzaldehyde | 0.89 | Different substitution pattern on the benzene ring |
4-Bromo-2-chloro-6-methylphenol | 0.89 | Methyl group instead of hydroxyl |
3-Bromo-5-chloro-4-hydroxybenzaldehyde | 0.87 | Hydroxyl group at a different position |
5-Bromo-4-chloro-2-hydroxybenzaldehyde | 0.84 | Different positioning of halogens |
3-Chloro-2-hydroxybenzaldehyde | 0.82 | Lacks bromine substituent |
These comparisons illustrate how variations in substitution patterns can affect the chemical properties and potential applications of related compounds. Each compound's unique arrangement of functional groups contributes to its distinct reactivity and biological activity profiles, making them valuable in various chemical research fields .